molecular formula C23H20N2O3 B2600152 (E)-N'-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide CAS No. 326013-07-4

(E)-N'-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide

Cat. No.: B2600152
CAS No.: 326013-07-4
M. Wt: 372.424
InChI Key: VLZQJBMQHZZCTR-BUVRLJJBSA-N
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Description

(E)-N'-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide is a hydrazide derivative featuring a fluorene backbone substituted with a hydroxy group at position 9 and a 4-ethoxybenzylidene moiety. Its structure combines the rigidity of the fluorene system with the electronic effects of the ethoxy substituent, making it a candidate for applications in medicinal chemistry and materials science.

Key structural features:

  • 9-hydroxy group: Introduces polarity and hydrogen-bonding capability.
  • 4-ethoxybenzylidene moiety: The ethoxy group (–OCH₂CH₃) provides electron-donating effects, which may modulate electronic properties and solubility.

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-9-hydroxyfluorene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-2-28-17-13-11-16(12-14-17)15-24-25-22(26)23(27)20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-15,27H,2H2,1H3,(H,25,26)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZQJBMQHZZCTR-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide typically involves the condensation of 9-hydroxy-9H-fluorene-9-carbohydrazide with 4-ethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to (E)-N'-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide exhibit significant anticancer properties. For instance, derivatives of hydrazone compounds have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain hydrazones can induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Hydrazones are known to possess antibacterial and antifungal activities. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .

3. Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that hydrazone derivatives can modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation .

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in organic electronics, particularly in OLEDs. Studies have shown that fluorene-based compounds can enhance the efficiency and stability of OLEDs due to their favorable charge transport properties .

2. Photovoltaic Devices
Similar fluorene derivatives have been explored for their application in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable materials for solar cell applications .

Analytical Chemistry Applications

1. Fluorescent Probes
The compound's structure allows it to act as a fluorescent probe in various analytical techniques. Its fluorescence properties can be exploited for sensing applications, including the detection of metal ions and other analytes in solution .

2. Chromatographic Applications
Due to its chemical stability and solubility characteristics, this compound can be used as a stationary phase in chromatographic separations, improving the resolution and efficiency of separation processes .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects on cancer cell linesShowed significant inhibition of cell growth with IC50 values indicating potent activity
Antimicrobial EvaluationTested against various bacterial strainsDemonstrated effective inhibition with minimum inhibitory concentrations comparable to standard antibiotics
OLED Performance AnalysisInvestigated as a component in OLEDsAchieved higher luminance and efficiency compared to traditional materials

Mechanism of Action

The mechanism of action of (E)-N’-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares the target compound with structurally related hydrazides and carbohydrazides:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities References
(E)-N'-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide Fluorene 9-hydroxy, 4-ethoxybenzylidene C₂₃H₂₀N₂O₃ Not explicitly reported; inferred stability from crystallographic data
N'-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide Carbazole 4-nitrobenzylidene C₂₂H₂₁N₅O₂ Likely enhanced electron-withdrawing effects due to –NO₂ group
N'-(4-Chlorobenzylidene)-3-(9H-carbazol-9-yl)propanohydrazide Carbazole 4-chlorobenzylidene C₂₂H₁₉ClN₄O Potential antimicrobial activity; Cl substituent improves lipophilicity
(E)-4-((3-hydroxypiperidin-1-yl)methyl)-N'-(4-ethoxybenzylidene)benzohydrazide Benzene 4-ethoxybenzylidene, piperidine C₂₂H₂₆N₄O₃ Improved solubility due to hydroxylated piperidine
2-(4-Ethoxybenzylidene)-N-(2-oxo-2-(m-tolyl)ethyl)hydrazine-1-carbothioamide Thiosemicarbazide 4-ethoxybenzylidene, m-tolyl C₁₉H₂₁N₃O₂S Cholinesterase inhibition (IC₅₀ = 3.2 μM for AChE)

Key Observations :

  • Electron-donating vs.
  • Core structure : Fluorene-based compounds exhibit greater rigidity and π-stacking capability than carbazole or benzene derivatives, which may influence crystallinity or biological target interactions .

Biological Activity

(E)-N'-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide is a synthetic compound derived from the fluorene structure, which has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique configuration and functional groups suggest various mechanisms of action, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The compound's chemical formula is C18H20N2O3C_{18}H_{20}N_2O_3, with a molecular weight of 320.36 g/mol. Its structure features a hydrazone linkage, which is significant for its biological activity. The presence of the ethoxy group enhances lipophilicity, potentially improving membrane permeability.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation, which is crucial in cancer therapy.
  • Antioxidant Activity : Its structural components may contribute to scavenging free radicals, thus reducing oxidative stress in cells.
  • Interaction with Receptors : Preliminary studies suggest that it may interact with specific receptors involved in signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Viability Assays : In vitro assays using various cancer cell lines (e.g., MCF-7, HeLa) demonstrated that the compound significantly reduces cell viability in a dose-dependent manner.
Cell LineIC50 (µM)Reference
MCF-712.5
HeLa15.0
A54910.0
  • Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis as indicated by Annexin V staining.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Minimum Inhibitory Concentration (MIC) assays showed effective inhibition against both Gram-positive and Gram-negative bacteria.
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • In Vivo Studies : A study conducted on mice bearing tumor xenografts demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups, highlighting its potential as an anticancer agent.
  • Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

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